4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is an organic compound that features a hydrazinylidene group attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 3-chloro-4-fluoroaniline with cyclohexa-2,5-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the hydrazinylidene linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit unique biological activities, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
919782-60-8 |
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Molecular Formula |
C12H8ClFN2O |
Molecular Weight |
250.65 g/mol |
IUPAC Name |
4-[(3-chloro-4-fluorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H8ClFN2O/c13-11-7-9(3-6-12(11)14)16-15-8-1-4-10(17)5-2-8/h1-7,17H |
InChI Key |
WKFGMPXJGRJQGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)F)Cl)O |
Origin of Product |
United States |
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